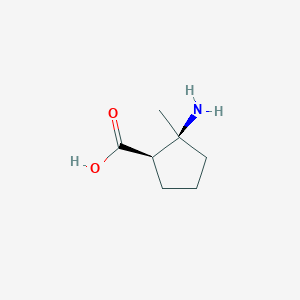

(1R,2S)-2-amino-2-methylcyclopentane-1-carboxylic acid

Description

Historical Context and Development

The synthesis of this compound originated from early 21st century efforts to overcome limitations in natural α-amino acid-based therapeutics. Researchers recognized that the metabolic instability and conformational flexibility of traditional peptides necessitated new scaffolds with enhanced rigidity and protease resistance. Cyclopentane-based β-amino acids gained prominence following seminal work by Fernández et al. (2022), who demonstrated the stereocontrolled synthesis of polyhydroxylated cyclopentane β-amino acids from hexose precursors. While initial focus centered on carbohydrate-derived analogs, the methyl-substituted variant [this compound] emerged as a simplified yet structurally robust alternative, enabling broader applications in peptide engineering.

Relationship to Cyclic β-Amino Acid Family

This compound belongs to the broader class of alicyclic β-amino acids characterized by:

| Structural Feature | Functional Significance |

|---|---|

| Cyclopentane backbone | Provides geometric constraint for helix stabilization |

| cis-fused amino/carboxyl | Enforces specific dihedral angles in oligomers |

| Methyl substituent | Enhances hydrophobic packing in folded structures |

Unlike its polyhydroxylated counterparts derived from monosaccharides, the methyl group at C2 introduces steric bulk without compromising synthetic accessibility, making it particularly valuable for systematic structure-activity studies.

Significance in Foldamer Chemistry

The compound's impact on foldamer design stems from its ability to stabilize non-natural secondary structures. When incorporated into α/β-peptides, the cyclopentane ring enforces:

- Helical preferences : The 57° torsion angle between Cα-Cβ bonds promotes right-handed 12/10-helix formation

- Hydrophobic core formation : Methyl groups facilitate intramolecular van der Waals interactions in aqueous media

- Backbone preorganization : Reduced conformational entropy lowers activation energy for folding

These properties have enabled the creation of β-peptide analogs with enhanced biostability compared to α-helical proteins, as demonstrated in HIV fusion inhibitor analogs showing 48-hour plasma stability versus 2 hours for native peptides.

Position Within Constrained Amino Acid Research

Among constrained amino acids, this compound occupies a unique niche:

$$ \text{Conformational Rigidity} = \frac{\text{Number of Rotatable Bonds}}{\text{Total Bonds}} = \frac{2}{14} = 0.14 $$

This quantitative rigidity metric surpasses proline derivatives (0.21) while maintaining synthetic accessibility through established ring-closing metathesis protocols. Its structural compromise between flexibility and constraint makes it particularly suitable for:

Nomenclature and Structural Classification

The systematic IUPAC name this compound specifies:

- Cyclopentane numbering : Carboxyl group at C1, amino group at C2

- Stereochemistry : R configuration at C1, S at C2

- Substituents : Methyl group at C2

Structurally classified as:

- β²,³-amino acid : Amino group at β-position relative to carboxyl

- Alicyclic constrained residue : Non-aromatic ring system

- Chiral quaternary center : C2 bears three non-hydrogen substituents

The stereochemical purity (>99% ee) achievable via asymmetric synthesis methods ensures reproducible folding behavior in peptide applications.

Properties

IUPAC Name |

(1R,2S)-2-amino-2-methylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(8)4-2-3-5(7)6(9)10/h5H,2-4,8H2,1H3,(H,9,10)/t5-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGRKLOXTORQLJ-FSPLSTOPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCC[C@H]1C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-amino-2-methylcyclopentane-1-carboxylic acid typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization. One advanced method includes the use of a chiral Ni(II) complex of glycine Schiff base, which undergoes sequential SN2 and SN2’ alkylation to form the desired product . This method offers excellent yields and diastereoselectivity, making it suitable for large-scale synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-amino-2-methylcyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of β-peptides and peptidomimetics. These derivatives are designed to enhance bioavailability and therapeutic efficacy in drug development.

- Reactions : It participates in various chemical reactions including oxidation, reduction, and substitution, leading to the formation of diverse derivatives that are valuable in organic synthesis.

Biology

- Enzyme Interactions : (1R,2S)-2-amino-2-methylcyclopentane-1-carboxylic acid is studied for its role in protein-protein interactions and enzyme inhibition. Its structural configuration allows it to modulate the activity of specific enzymes by binding to their active or allosteric sites.

- Neurotransmitter Systems : The compound has been shown to interact with the GABAergic pathway, enhancing GABA receptor activity which is critical for regulating neuronal excitation and inhibition.

Medicine

- Therapeutic Potential : Research indicates potential therapeutic applications in treating neurological disorders such as epilepsy and anxiety due to its neuroprotective effects. Additionally, it is being explored for its antibiotic properties by disrupting bacterial enzyme functions.

- Drug Development : It is utilized as a precursor in the development of antiviral and anticancer drugs, leveraging its unique structural properties for targeted therapeutic effects.

Industry

- Material Development : The compound is applied in the development of novel materials and catalysts within industrial chemical processes. Its unique chemical properties make it suitable for various applications including fine chemical synthesis.

Neuroprotective Effects

Research has demonstrated that this compound may reduce oxidative stress in neuronal cultures exposed to neurotoxic agents, indicating potential applications in neurodegenerative disease treatment.

Antibiotic Properties

Studies have shown that this compound can inhibit bacterial growth by interfering with essential bacterial enzymes.

Integrin Binding

The compound has been investigated for its ability to bind integrins, which are critical for cell signaling and adhesion processes.

Case Studies Overview

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Neuroprotection | Reduced oxidative stress in neuronal cultures exposed to neurotoxins. |

| Study 2 | Antibiotic effects | Demonstrated inhibition of bacterial growth through enzyme disruption. |

| Study 3 | Antidepressant-like effects | Improved behavioral outcomes in animal models of depression. |

Mechanism of Action

The mechanism of action of (1R,2S)-2-amino-2-methylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The cyclopentane ring provides steric constraints that enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Structural Features:

- Cyclopentane ring: Enhances rigidity compared to linear amino acids.

- Stereochemistry : The (1R,2S) configuration influences binding specificity to biological targets.

- Methyl group : Introduces steric hindrance and lipophilicity, affecting solubility and receptor interactions.

Structural Analogs

Table 1: Structural and Physical Properties

Key Observations :

- Substituents: Methyl groups enhance lipophilicity (target compound), while hydroxyl groups (e.g., 1-amino-2-hydroxycyclopentanecarboxylic acid) improve solubility but reduce membrane permeability .

- Stereochemistry : The (1R,2S) configuration in the target compound contrasts with the (1S,2R) isomer in , which shows distinct binding affinities to αvβ3 integrin receptors .

Challenges :

- Steric hindrance from the methyl group complicates ring closure and purification.

- Isomer separation : Chromatographic methods are critical for isolating (1R,2S) from (1S,2R) isomers .

Key Findings :

- The target compound’s methyl group may enhance selectivity for integrin receptors compared to non-methylated analogs .

- Cyclopropane derivatives () are more potent in ethylene regulation, likely due to increased ring strain and electrophilicity .

Market and Industrial Relevance

Biological Activity

(1R,2S)-2-amino-2-methylcyclopentane-1-carboxylic acid, commonly referred to as ACPC, is a cyclic amino acid with significant biological implications. Its unique structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₇H₁₃NO₂

- Molecular Weight : 143.18 g/mol

- IUPAC Name : 2-amino-2-methylcyclopentane-1-carboxylic acid

- InChI Key : CHGRKLOXTORQLJ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems and enzymes. The amino and carboxylic groups facilitate hydrogen bonding and ionic interactions, which are critical for modulating enzyme activity and receptor interactions.

Neurotransmitter Modulation

Research indicates that ACPC acts as a modulator of the glutamatergic system. It has been shown to enhance the effects of certain neurotransmitters, particularly in the context of synaptic plasticity and memory formation. For instance, studies demonstrate that ACPC can mimic the effects of glycine at NMDA receptors, leading to increased calcium influx and subsequent neuronal signaling enhancements.

Antioxidant Properties

ACPC also exhibits antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage is a contributing factor. The compound’s ability to scavenge free radicals has been documented in various studies, suggesting its potential therapeutic applications in conditions such as Alzheimer's disease .

Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of ACPC in animal models of ischemia. Results indicated that administration of ACPC significantly reduced neuronal death and improved functional recovery post-injury. The mechanism was linked to its action on NMDA receptors, where it facilitated neuroprotective signaling pathways .

Study 2: Cognitive Enhancement

Another investigation focused on the cognitive-enhancing properties of ACPC in aged rats. The findings revealed that chronic administration improved performance in memory tasks, correlating with increased synaptic plasticity markers in the hippocampus. This suggests a role for ACPC in age-related cognitive decline mitigation.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (1R,2S)-ACPC | ACPC Structure | Neurotransmitter modulation, antioxidant |

| (1S,2S,3R)-1-Amino-2-methylcyclopentane-1,3-dicarboxylic acid | Other Compound | Potent antagonist activity at glutamate receptors |

| Cis-2-Amino-2-methylcyclopentanecarboxylic acid | Cis Compound | Similar neuroprotective effects but different receptor interactions |

Q & A

Q. What are the recommended synthetic routes for (1R,2S)-2-amino-2-methylcyclopentane-1-carboxylic acid, and how can stereochemical integrity be preserved?

Stereoselective synthesis of this compound can be achieved via:

- Chiral auxiliary strategies : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the amino group during cyclopentane ring formation. For example, cyclopropane analogs (e.g., (1R,2S)-2-fluorocyclopropane-1-carboxylic acid) are synthesized via [2+1] cycloaddition with stereochemical control .

- Enantioselective catalysis : Palladium-catalyzed asymmetric hydrogenation of cyclopentene precursors, as demonstrated for related cyclopentane amino acids .

- Resolution techniques : Chiral HPLC or enzymatic resolution to separate enantiomers post-synthesis, ensuring ≥98% enantiomeric excess (e.e.) .

Q. What spectroscopic methods are critical for confirming the structure and purity of this compound?

- NMR : H and C NMR to verify cyclopentane ring conformation, methyl group position (δ ~1.2–1.5 ppm), and carboxylic acid proton (δ ~12 ppm) .

- IR : Confirm carboxylic acid O-H stretch (~2500–3300 cm) and C=O stretch (~1700 cm) .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (CHNO; theoretical 143.09 g/mol).

- X-ray crystallography : For absolute stereochemical confirmation, as applied to similar cyclopropane derivatives .

Q. How does the methyl group at C2 influence the compound’s physicochemical properties?

The methyl group:

- Increases steric hindrance , reducing rotational freedom and stabilizing specific conformers.

- Enhances lipophilicity (logP ~0.5–1.0), improving membrane permeability compared to non-methylated analogs .

- Affects solubility : Lower aqueous solubility (~10–20 mg/mL) due to hydrophobic interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Dose-response studies : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to confirm target engagement thresholds .

- Metabolic stability assays : Use liver microsomes to identify degradation products that may confound activity measurements .

- Structural analogs comparison : Test methyl-free (e.g., (1R,2S)-2-aminocyclopentane-1-carboxylic acid) and phenyl-substituted derivatives (e.g., (1S,2S)-1-amino-2-phenylcyclopentanecarboxylic acid) to isolate methyl group effects .

Q. What computational methods are suitable for predicting binding interactions with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., aminopeptidases) or transporters .

- Molecular dynamics (MD) simulations : Assess conformational stability in aqueous vs. lipid bilayer environments (e.g., GROMACS) .

- QM/MM hybrid models : Study reaction mechanisms at active sites, leveraging cyclopentane ring strain (~5–10 kcal/mol) .

Q. How does stereochemistry impact enzymatic recognition and metabolic pathways?

- Enantiomer-specific activity : (1R,2S) vs. (1S,2R) enantiomers may show divergent binding to L-type amino acid transporters (LAT1), as seen in cyclopropane analogs .

- In vivo stability : Stereochemistry influences susceptibility to D-amino acid oxidases, with (1R,2S) configurations often exhibiting longer half-lives .

Methodological Notes

- Safety : Limited ecotoxicological data exist; follow general guidelines for amino acid handling (e.g., PPE, fume hoods) .

- Storage : Store at -20°C under nitrogen to prevent racemization or oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.